
GlyT2-IN-1
概要
説明
Yoda 1は、機械感受性イオンチャネルPiezo1のアゴニストとして知られる合成低分子化合物です。 この化合物は、血圧調節や赤血球容積調節などのさまざまな生理学的プロセスに関与するPiezo1の研究に役立ってきました .
準備方法
合成経路と反応条件: 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と、目的の生成物の形成を促進する触媒の使用が含まれます .
工業的生産方法: Yoda 1の特定の工業的生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、高性能液体クロマトグラフィー(HPLC)や再結晶などの技術による高純度と高収率の確保が含まれます .
化学反応の分析
反応の種類: Yoda 1は、チアゾール環とピラジン環などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 通常、チアゾール環またはピラジン環と反応する求核剤または求電子剤が含まれます。
酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して実行できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、チアゾール環またはピラジン環に異なる官能基が付加された誘導体を生成する可能性があります .
4. 科学研究への応用
Yoda 1は、科学研究で幅広い用途があります。
化学: Piezo1チャネルのゲーティングメカニズムを研究するためのツール化合物として使用されます。
生物学: さまざまな細胞プロセスに不可欠なメカノトランスダクションにおけるPiezo1の役割を理解するのに役立ちます。
医学: 血圧調節や赤血球容積調節に関連する状態における潜在的な治療的用途について調査されています。
科学的研究の応用
Chronic Pain Management
Research indicates that GlyT2 inhibitors, including GlyT2-IN-1, can significantly alleviate neuropathic pain. A study conducted on rats demonstrated that continuous systemic inhibition of GlyT effectively reduced thermal hyperalgesia and mechanical allodynia without causing severe side effects typically associated with analgesics .
Table 1: Efficacy of GlyT2 Inhibitors in Pain Models
Study | Compound | Model | Outcome |
---|---|---|---|
ALX1393 | Chronic Constriction Injury (CCI) | Significant reduction in pain behaviors | |
NFPS + Org-25543 | Neuropathic Pain Model | Augmented analgesia observed |
Neurological Disorders
GlyT2 inhibition has potential applications in treating various neurological disorders characterized by excitatory neurotransmission imbalance. For instance, conditions such as hyperexcitability disorders may benefit from enhanced inhibitory signaling through increased glycine levels .
Case Study: Hyperexcitability Disorders
A critical review highlighted that reduced expression of GlyT1 enhances memory retention and protects against sensory gating disruptions, suggesting that modulation of glycinergic neurotransmission could be beneficial in treating cognitive deficits associated with neurological disorders .
Research Findings
Recent studies have focused on identifying new compounds that selectively inhibit GlyT2 while minimizing effects on GlyT1. A virtual screening approach identified several promising candidates with high selectivity for GlyT2 .
Table 2: Selectivity and Activity of GlyT2 Inhibitors
Inhibitor | GlyT2 IC50 (nM) | GlyT1 IC50 (nM) | Selectivity Ratio |
---|---|---|---|
ALX1393 | 26 | >200 | 7.7 |
Hit1 | 478 | >200 | >0.4 |
作用機序
Yoda 1は、チャネルのメカノセンシングドメインに位置するアロステリック部位に結合することでPiezo1を活性化します。この結合はPiezo1の開いたコンフォメーションを安定させ、カルシウムイオンの流入を促進します。 Yoda 1によるPiezo1の活性化は、機械的刺激とは無関係であるため、チャネルの機能と調節を研究するための貴重なツールとなっています .
類似の化合物:
GsMTx4: Piezo1チャネルを阻害するペプチド。
ルテニウムレッド: 機械感受性イオンチャネルの非特異的ブロッカー。
塩化ガドリニウム: メカノトランスダクション研究で使用される別の非特異的ブロッカー
Yoda 1の独自性: Piezo1を阻害する他の化合物とは異なり、Yoda 1はチャネルを選択的に活性化できるという点でユニークです。 これは、Piezo1の生理学的および病理学的役割を調査し、このチャネルを標的とした潜在的な治療薬を開発するための貴重なツールとなります .
類似化合物との比較
GsMTx4: A peptide that inhibits Piezo1 channels.
Ruthenium Red: A non-specific blocker of mechanosensitive ion channels.
Gadolinium Chloride: Another non-specific blocker used in mechanotransduction studies
Uniqueness of Yoda 1: Unlike other compounds that inhibit Piezo1, Yoda 1 is unique in its ability to selectively activate the channel. This makes it an invaluable tool for probing the physiological and pathological roles of Piezo1, as well as for developing potential therapeutic agents targeting this channel .
生物活性
GlyT2-IN-1 is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in glycinergic neurotransmission within the central nervous system (CNS). The biological activity of this compound has been explored in various studies, revealing its potential therapeutic implications, particularly in conditions characterized by impaired glycinergic signaling such as hyperekplexia and chronic pain.
GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby regulating glycine levels and maintaining inhibitory neurotransmission. Inhibition of GlyT2 by compounds like this compound leads to increased extracellular glycine concentrations, enhancing glycinergic transmission. This mechanism is particularly significant in regions such as the spinal cord and brainstem, where glycine acts as a major inhibitory neurotransmitter.
Key Findings from Research
- Inhibition and Selectivity : this compound has demonstrated potent inhibition of glycine transport at nanomolar concentrations while showing selectivity over GlyT1, another glycine transporter. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors that might affect other neurotransmitter systems .
- Pharmacological Effects : Studies have shown that administration of GlyT2 inhibitors, including this compound, can alleviate symptoms in animal models of hyperekplexia by restoring normal inhibitory signaling. For instance, a study reported a significant increase in glycinergic neurotransmission following GlyT2 inhibition in rat spinal cord slices .
- Dosing and Efficacy : The effective dosing range for GlyT2 inhibitors has been explored, with findings indicating that lower doses can achieve substantial inhibition without adverse effects. However, higher doses may lead to toxicity, emphasizing the importance of dose optimization in therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Hyperekplexia Model : In a mouse model of hyperekplexia, administration of this compound resulted in reduced startle responses and improved motor function. This was attributed to enhanced inhibitory neurotransmission due to increased synaptic glycine levels .
- Chronic Pain Models : In models of chronic pain, GlyT2 inhibition has been shown to reduce pain sensitivity. A study indicated that treatment with this compound led to a significant decrease in pain-related behaviors in rodents, suggesting its potential use as an analgesic agent .
Table 1: Summary of Biological Activity Studies on this compound
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-81-7 | |
Record name | YODA-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YODA-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。